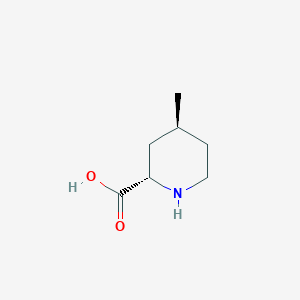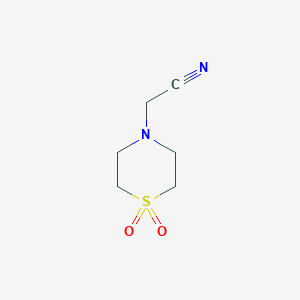
2-Amino-1-(3-fluorophenyl)ethanone
Overview
Description
2-Amino-1-(3-fluorophenyl)ethanone , also known as 2-amino-1-(3-fluorophenyl)ethan-1-one , is a chemical compound with the molecular formula C₈H₈FNO . It is a white to off-white powder with a melting point range of 201-204°C . This compound is of interest due to its potential applications in various fields.
Molecular Structure Analysis
The compound’s molecular structure consists of an amino group (NH₂ ) attached to the carbon adjacent to the carbonyl group (C=O ). The fluorine atom (F ) is positioned at the para position of the phenyl ring. The IUPAC name for this compound is This compound .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Novel Schiff Bases and Antimicrobial Activity
Researchers have utilized 2-Amino-1-(3-fluorophenyl)ethanone in synthesizing novel Schiff bases with significant antimicrobial activities. This process involved using Gewald synthesis technique and Vilsmeier-Haack reaction, resulting in compounds with potential applications in combating microbial infections (Puthran et al., 2019).
Development of Pyrazolopyridines
A study highlighted the role of this compound in the synthesis of pyrazolopyridines and other pyrido fused systems. This versatile three-component coupling is significant in preparing combinatorial libraries for drug discovery (Almansa et al., 2008).
Synthesis of Polar Metabolites in Drug Development
In the field of drug metabolism, this compound has been used to facilitate the identification of polar metabolites of KAF156, an antimalarial agent. This involved using stable isotope labeling and liquid chromatography-tandem mass spectrometry, highlighting the compound's utility in drug analysis and development (Huskey et al., 2016).
Application in Molecular Docking Studies
A molecular docking study of a compound involving this compound demonstrated potential anti-neoplastic properties. This highlights its role in the design of new therapeutic agents, particularly in cancer research (Mary et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWKVYEFLGNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





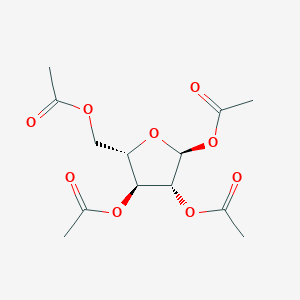

![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)

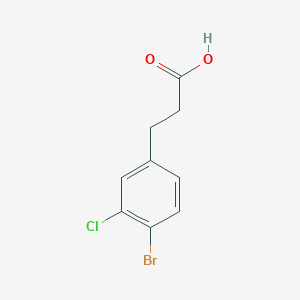
![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)
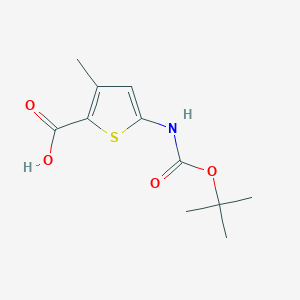

![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)

